N,N'-bis(5-chloropyridin-2-yl)ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(5-chloropyridin-2-yl)ethanediamide can be synthesized through a reaction involving 5-chloropyridine-2-carboxylic acid and ethylenediamine . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(5-chloropyridin-2-yl)ethanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-chloropyridin-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N’-bis(5-chloropyridin-2-yl)ethanediamide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis(5-chloropyridin-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(5-chloropyridin-2-yl)oxalamide: Similar structure but with an oxalamide linkage instead of ethanediamide.
N,N’-bis(5-chloropyridin-2-yl)urea: Contains a urea linkage instead of ethanediamide.
Uniqueness
N,N’-bis(5-chloropyridin-2-yl)ethanediamide is unique due to its specific ethanediamide linkage, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H8Cl2N4O2 |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N,N'-bis(5-chloropyridin-2-yl)oxamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-7-1-3-9(15-5-7)17-11(19)12(20)18-10-4-2-8(14)6-16-10/h1-6H,(H,15,17,19)(H,16,18,20) |
InChI Key |
KLUDWSVPLPJUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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